![molecular formula C22H22N4O2S B2648740 N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-49-8](/img/structure/B2648740.png)
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Sulfonamide Formation:
Substitution Reactions: The ethyl and methyl groups can be introduced through substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds similar to N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined through standardized agar diffusion methods.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies indicate:
- Cell Proliferation Inhibition : The compound may inhibit cell growth in various cancer cell lines.
- Apoptosis Induction : Evidence shows that it can induce programmed cell death through intrinsic pathways.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Drug Formulation : Its solubility profile suggests utility in formulating oral or injectable drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In vitro assays on breast cancer cell lines demonstrated that the compound could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. These differences can be attributed to variations in the substituents and functional groups present on the triazolopyridine core.
Biologische Aktivität
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimalarial properties, structure-activity relationships (SAR), and other pharmacological effects based on recent research findings.
Chemical Structure
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines and features a sulfonamide group which is known for enhancing biological activity. The general structure can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as antimalarial agents. A library of compounds including the target compound was synthesized and screened for activity against Plasmodium falciparum, the causative agent of malaria. Notably:
- In Vitro Efficacy : Selected compounds exhibited IC50 values ranging from 2.24 µM to 4.98 µM against P. falciparum .
- Mechanism of Action : The compound's mechanism involves inhibition of falcipain-2 (FP-2), a cysteine protease critical for the parasite's lifecycle. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
Structure-Activity Relationships (SAR)
The SAR studies have indicated that modifications in the chemical structure significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |
Variation in sulfonamide substituents | Altered binding affinity to target enzymes |
Introduction of electron-withdrawing groups | Increased potency against P. falciparum |
These findings suggest that strategic modifications can optimize the compound's efficacy.
Other Biological Activities
In addition to antimalarial properties, compounds within this class have shown promise in various pharmacological areas:
- Antibacterial and Antifungal Activities : Some derivatives have demonstrated activity against bacterial strains and fungi, indicating a broad spectrum of antimicrobial properties .
- Anti-inflammatory Effects : Certain triazolo-pyridine derivatives have been studied for their anti-inflammatory effects, potentially useful in treating conditions like cystic fibrosis .
Case Studies
Several case studies have been documented regarding the efficacy and safety profiles of related compounds:
- Study on Antimalarial Efficacy : A study involving a series of synthesized triazolo-pyridine sulfonamides showed promising results in vitro with significant inhibition rates against P. falciparum.
- Clinical Trials : Some compounds are currently undergoing clinical trials to assess their safety and efficacy in humans, particularly focusing on malaria treatment.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-18-10-12-20(13-11-18)26(15-19-8-6-17(2)7-9-19)29(27,28)21-5-4-14-25-16-23-24-22(21)25/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDSTWZQUHWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.